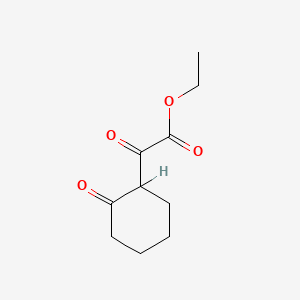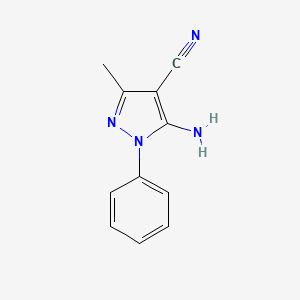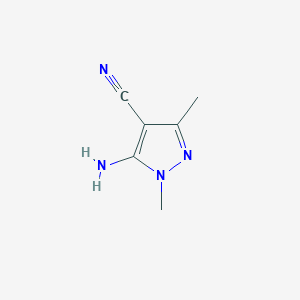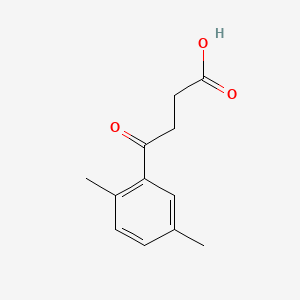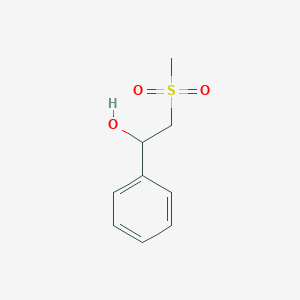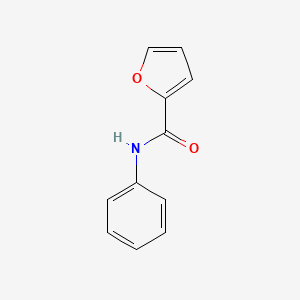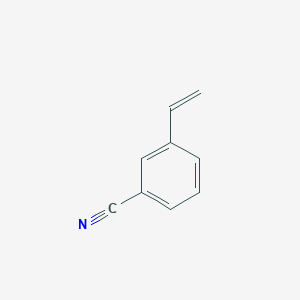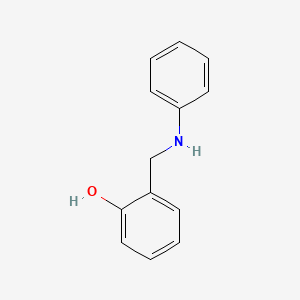
烯丙基二苯基膦
描述
Allyldiphenylphosphine, also known as Diphenyl-2-propenylphosphine, is an organophosphorus compound with the molecular formula C15H15P. It is a colorless to light yellow liquid that is soluble in most organic solvents but insoluble in water. This compound is primarily used as a ligand in various catalytic reactions, making it a valuable reagent in organic synthesis and industrial applications .
科学研究应用
Allyldiphenylphosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It serves as a ligand in palladium-catalyzed cross-coupling reactions, hydroformylation, and hydroboration reactions.
Biology: It is used in the synthesis of biologically active phosphine-containing compounds.
Medicine: Research into phosphine ligands for potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
Target of Action
Allyldiphenylphosphine is primarily used as a ligand in various catalytic reactions . It interacts with metal catalysts such as nickel and palladium , enhancing their reactivity and selectivity in chemical transformations.
Mode of Action
Allyldiphenylphosphine interacts with its targets through coordination chemistry . For instance, it can react with [Ni(COD)2] (COD = 1,5-cyclooctadiene) to form three-coordinate dinickelacycles that are intermolecularly tethered through adjacent {Ni}-olefin interactions . The presence of an allyl group in the molecule can lead to rearrangement, affecting the outcome of the reaction .
Biochemical Pathways
It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are fundamental in the synthesis of complex organic molecules, affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of Allyldiphenylphosphine’s action are primarily related to its role as a ligand in catalytic reactions. By interacting with metal catalysts, it can enhance their reactivity and selectivity, enabling the efficient synthesis of complex organic molecules . This can have wide-ranging effects at the molecular and cellular level, depending on the specific reactions and pathways involved.
Action Environment
The action, efficacy, and stability of Allyldiphenylphosphine can be influenced by various environmental factors. For instance, photoirradiation can induce the hydrophosphinylation of allylic compounds with diphenylphosphine oxide, leading to the synthesis of γ-functionalized phosphine ligand precursors . This reaction proceeds regioselectively in an anti-Markovnikov manner . The substituent and steric effects of the allylic substituents can also influence the radical addition .
生化分析
Biochemical Properties
Allyldiphenylphosphine is known for its role as a ligand in catalytic reactions. It interacts with various enzymes and proteins, facilitating biochemical reactions. For instance, it acts as a cocatalyst in palladium-catalyzed hydrocarboxylation reactions and cross-coupling reactions . The nature of these interactions involves the formation of complexes with metal ions, which enhances the reactivity and selectivity of the catalytic processes. Allyldiphenylphosphine’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.
Cellular Effects
Allyldiphenylphosphine influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function. For example, its interaction with palladium complexes can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, Allyldiphenylphosphine’s impact on gene expression can result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of Allyldiphenylphosphine involves its binding interactions with biomolecules, particularly metal ions and enzymes. It acts as a ligand, forming complexes with metal ions such as palladium, which in turn interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Allyldiphenylphosphine’s ability to modulate enzyme activity and gene expression is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyldiphenylphosphine can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of Allyldiphenylphosphine vary with different dosages in animal models. At lower doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that careful dosage control is essential in experimental studies involving animal models.
Metabolic Pathways
Allyldiphenylphosphine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with palladium complexes can affect the hydroformylation process, leading to changes in the production of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, Allyldiphenylphosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution within cells is essential for its biochemical activity, as it determines the sites of interaction with enzymes and proteins.
Subcellular Localization
Allyldiphenylphosphine’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of Allyldiphenylphosphine within cells is critical for its function, as it determines the sites of interaction with biomolecules and the resulting biochemical outcomes.
准备方法
Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine can be synthesized through the reaction of diphenylphosphine with allyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl bromide.
Industrial Production Methods: In an industrial setting, the synthesis of allyldiphenylphosphine may involve similar reaction conditions but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .
Types of Reactions:
Oxidation: Allyldiphenylphosphine can undergo oxidation to form allyldiphenylphosphine oxide.
Substitution: It can participate in various substitution reactions, particularly in the formation of phosphine ligands for catalytic processes.
Addition: The compound can add to alkenes and alkynes in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Addition: Catalysts like palladium or nickel complexes are often employed.
Major Products:
Oxidation: Allyldiphenylphosphine oxide.
Substitution: Various phosphine ligands.
Addition: Phosphine-containing addition products
相似化合物的比较
Vinyldiphenylphosphine: Similar in structure but contains a vinyl group instead of an allyl group.
Diphenylphosphine: Lacks the allyl group and is more basic.
Methyldiphenylphosphine: Contains a methyl group instead of an allyl group.
Uniqueness: Allyldiphenylphosphine is unique due to its ability to form stable complexes with metal ions and its versatility in various catalytic reactions. The presence of the allyl group allows for additional reactivity compared to its analogs .
属性
IUPAC Name |
diphenyl(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYFPPQDKRJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181835 | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-38-0 | |
| Record name | Allyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2741-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



